Product packaging for 2-(1-cyanocyclohexyl)acetamide(Cat. No.:CAS No. 892549-17-6)

2-(1-cyanocyclohexyl)acetamide

Cat. No.: B2952462
CAS No.: 892549-17-6
M. Wt: 166.224
InChI Key: FKOANHLHMPAVER-UHFFFAOYSA-N
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Description

Contextualization within Cyanoacetamide Chemistry

Cyanoacetamides are a class of organic compounds characterized by the presence of both a nitrile (-C≡N) and an acetamide (B32628) (-CH₂C(=O)N-) group. wikipedia.org These compounds are recognized as highly versatile building blocks in organic chemistry. smolecule.com Their value stems from the reactivity of the functional groups, which allows them to be used as starting materials for a wide array of more complex molecules. smolecule.com

Specifically, cyanoacetamides are key precursors in the synthesis of various heterocyclic compounds—ring-like structures containing atoms of at least two different elements. smolecule.com These heterocyclic structures are fundamental to many areas of chemical science, including the development of pharmaceuticals and advanced materials. The general utility of cyanoacetamides is also seen in their application as intermediates for agrochemicals and dyes.

Within this family, 2-(1-cyanocyclohexyl)acetamide is distinguished by its cyclohexyl substituent. smolecule.com This feature imparts a rigid, three-dimensional structure to the molecule, which can influence its reactivity and interactions with other molecules. smolecule.com

Significance in Advanced Organic Synthesis Research

The primary significance of this compound in advanced organic synthesis lies in its role as a chemical intermediate. smolecule.com Intermediates are compounds that are formed during a multi-step chemical reaction on the path to creating a final product. The functional groups of this compound allow it to undergo various chemical transformations, such as hydrolysis, reduction, and oxidation. smolecule.com

A critical application of this compound is its use as a precursor in the synthesis of 1-cyanocyclohexaneacetic acid. google.com This transformation is a key step in a chemoenzymatic route for producing gabapentin (B195806), a medication used to treat epilepsy and neuropathic pain. google.comscielo.br The synthesis involves the hydrolysis of the acetamide group of this compound to a carboxylic acid group, demonstrating the compound's utility in building more complex and pharmaceutically relevant molecules. google.com This highlights the industrial relevance of this compound in the production of fine chemicals and pharmaceuticals. smolecule.com

Overview of Current Research Trajectories

Current research involving this compound and related compounds is focused on developing more efficient and sustainable synthetic methods, as well as exploring their potential in medicinal chemistry. smolecule.comijrmps.com

A significant area of modern research is the use of biocatalysis. ijrmps.com Scientists have developed biocatalytic processes for creating this compound from 1-cyanocyclohexaneacetonitrile. google.com This method employs enzymes, such as nitrilase or a combination of nitrile hydratase and amidase, to catalyze the reaction under mild conditions. google.com For instance, one patented method describes the use of the enzyme catalyst Zyanotase™ to convert 1-cyanocyclohexaneacetonitrile into 2-(1-cyano-cyclohexyl)-acetamide with a high yield of 82.7%. google.com Such biocatalytic approaches are considered more environmentally friendly compared to traditional chemical methods.

Furthermore, ongoing research continues to explore the potential biological activities of cyanoacetamide derivatives. smolecule.comontosight.ai The structural features of compounds like this compound make them candidates for investigation as therapeutic agents. smolecule.com Studies into how these molecules interact with biological targets like enzymes are crucial for discovering new applications and improving their effectiveness in potential clinical settings. smolecule.comsmolecule.com

Compound Data

PropertyValue
Chemical Name This compound
Synonyms 1-Cyanocyclohexaneacetamide, Cyclohexaneacetamide, 1-cyano
CAS Number 892549-17-6
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B2952462 2-(1-cyanocyclohexyl)acetamide CAS No. 892549-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-cyanocyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOANHLHMPAVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Cyanocyclohexyl Acetamide and Its Analogs

Conventional Synthetic Routes

Traditional organic synthesis provides a robust framework for the preparation of 2-(1-cyanocyclohexyl)acetamide and its derivatives. These methods often involve well-established reactions such as amidations and multistep sequences to introduce functional diversity.

Amidation Reactions via Substituted Amines and Cyanoacetates

A common and direct approach to N-substituted cyanoacetamides involves the reaction of a substituted amine with a cyanoacetate ester. This nucleophilic acyl substitution is a fundamental transformation in organic synthesis. The reaction typically proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the cyanoacetate, leading to the displacement of the alkoxy group and the formation of the amide bond.

The choice of solvent and catalyst can influence the reaction rate and yield. For instance, the synthesis of 2-cyano-N-cyclohexylacetamide can be achieved by reacting ethyl cyanoacetate with cyclohexylamine.

Table 1: Examples of Amidation Reactions for Cyanoacetamide Synthesis

Amine Cyanoacetate Product
Cyclohexylamine Ethyl cyanoacetate 2-Cyano-N-cyclohexylacetamide
Aniline Methyl cyanoacetate 2-Cyano-N-phenylacetamide

This table presents illustrative examples of amidation reactions to form various cyanoacetamide derivatives.

Direct Synthesis from Amines and Methyl Cyanoacetate under Mild Conditions

The direct synthesis of this compound analogs can be efficiently carried out under mild conditions by reacting various amines with methyl cyanoacetate. This method is advantageous due to its simplicity and the ready availability of the starting materials. The reaction is often facilitated by a basic catalyst and can proceed at room temperature, making it an energy-efficient process. The use of neat conditions (without a solvent) has also been reported, further enhancing the green credentials of this synthetic route.

A general procedure involves the straightforward mixing of the amine and methyl cyanoacetate, sometimes in the presence of a catalyst, followed by stirring for a period ranging from a few hours to a day, depending on the reactivity of the amine. This approach has been successfully applied to a wide range of primary and secondary amines, leading to a diverse library of N-substituted 2-cyanoacetamides.

Multistep Reaction Sequences for Functionalization

To generate a wider array of analogs with diverse functionalities, multistep reaction sequences are often employed. These sequences allow for the systematic modification of the core this compound structure.

A key strategy in the functionalization of carboxylic acids is their conversion to more reactive acyl chlorides. This transformation is typically achieved by treating the corresponding carboxylic acid, in this case, 2-(1-cyanocyclohexyl)acetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(1-cyanocyclohexyl)acetyl chloride is a highly reactive intermediate.

This acyl chloride can then be readily reacted with a wide variety of nucleophiles, particularly amines, to form the corresponding amides. This two-step process, involving the formation of an acid chloride followed by amidation, is a versatile and widely used method for constructing amide bonds, especially when direct amidation of the carboxylic acid is sluggish or requires harsh conditions. The reaction between the acyl chloride and an amine is typically rapid and exothermic. journals.co.zamdpi.com

Table 2: Reagents for Acid Chloride Formation

Reagent Byproducts
Thionyl chloride (SOCl₂) SO₂ (g), HCl (g)
Oxalyl chloride ((COCl)₂) CO (g), CO₂ (g), HCl (g)

This table summarizes common reagents used to convert carboxylic acids to acid chlorides and their respective byproducts.

The synthesis of analogs bearing heterocyclic moieties can be achieved by coupling 2-(1-cyanocyclohexyl)acetyl chloride with various heterocyclic amines. This approach allows for the introduction of a diverse range of heterocyclic systems, which are prevalent in many biologically active compounds. The reaction follows the general mechanism of nucleophilic acyl substitution, where the nitrogen atom of the heterocyclic amine attacks the carbonyl carbon of the acyl chloride.

The versatility of this method lies in the vast number of commercially available or synthetically accessible heterocyclic amines. This enables the creation of a large library of this compound analogs with varied electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For example, reacting 2-(1-cyanocyclohexyl)acetyl chloride with aminothiazoles or aminopyridines would yield the corresponding N-(thiazolyl)- and N-(pyridinyl)-2-(1-cyanocyclohexyl)acetamides.

Biocatalytic Approaches to this compound Production

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity (chemo-, regio-, and enantio-), operate under mild reaction conditions, and are environmentally benign. For the production of this compound and its analogs, several biocatalytic strategies can be envisioned.

One of the most promising biocatalytic methods for the synthesis of cyano amides is the selective hydrolysis of dinitriles. journals.co.zatandfonline.comthieme-connect.de Enzymes such as nitrilases can catalyze the hydrolysis of one of the two nitrile groups in a dinitrile compound to an amide, leaving the other nitrile group intact. This approach is particularly relevant for the synthesis of analogs of this compound. For instance, the biocatalytic hydrolysis of 1,1-dicyanocyclohexane would, in principle, yield 1-cyanocyclohexanecarboxamide.

Furthermore, the enzymatic hydrolysis of a dinitrile precursor like (1-cyanocyclohexyl)acetonitrile could directly yield this compound. This transformation can be achieved using nitrile-hydrolyzing microorganisms that possess nitrile hydratase and amidase activities. thieme-connect.de The selective action of nitrile hydratase would convert one of the nitrile groups to an amide.

A notable example of a structurally related compound synthesized via a biocatalytic route is 1-cyanocyclohexaneacetic acid, a key precursor for the anticonvulsant drug gabapentin (B195806). researchgate.net This highlights the industrial potential of using enzymes for the synthesis of compounds containing the cyanocyclohexyl moiety.

Table 3: Key Enzymes in Biocatalytic Amide Synthesis

Enzyme Class Reaction Catalyzed
Nitrilase R-CN + 2 H₂O → R-COOH + NH₃
Nitrile Hydratase R-CN + H₂O → R-CONH₂
Amidase R-CONH₂ + H₂O → R-COOH + NH₃

This table outlines the major classes of enzymes involved in the biocatalytic synthesis of amides and their corresponding reactions.

The use of whole-cell biocatalysts, containing the necessary enzymatic machinery, offers a cost-effective approach as it circumvents the need for enzyme purification. The field of biocatalysis is rapidly advancing, and the development of novel and engineered enzymes with tailored specificities and improved stability will undoubtedly expand the toolkit for the efficient and sustainable production of this compound and a wide range of its functionalized analogs.

Strecker Reaction Variants for N-Acylated α-Aminocarbonitrile Synthesis

The Strecker reaction, first reported in 1850, is a classic multicomponent reaction that synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source. acs.orgnih.gov While traditionally used for α-amino acid synthesis, variants of this reaction have been explored to create a broader range of structures, including N-acylated α-aminocarbonitriles, which are valuable as potential inhibitors for serine and cysteine-type proteases. nih.govbohrium.com

A significant variant of the Strecker reaction involves replacing the amine component with an amide. acs.orgnih.gov This modification has been largely overlooked but provides a direct route to N-acylated α-aminocarbonitriles. bohrium.comacs.org This approach expands the synthetic utility of the Strecker methodology, allowing for the creation of peptide-like structures in a single step from commercially available starting materials. acs.org The resulting N-acylated products are of significant interest in drug discovery. nih.gov The reaction conditions for this variant have been found to be mild and tolerant of a wide array of functional groups, with product yields ranging from 7% to 90%. nih.govbohrium.com

The efficiency of the amide-based Strecker reaction variant is influenced by the choice of catalyst and solvent. acs.org Various Lewis acids, such as copper(II) triflate (Cu(OTf)₂), indium(III) chloride (InCl₃), and bismuth(III) bromide (BiBr₃), have been investigated as potential catalysts to activate the reaction intermediates. acs.org However, extensive screening has revealed that a protocol using potassium cyanide (KCN) as the cyanide source without any added catalyst can be optimal, demonstrating broad solvent tolerability and providing yields up to 94%. nih.gov In contrast, when trimethylsilyl cyanide (TMSCN) was used as the cyanide source under similar conditions, no product formation was observed. nih.gov Solvents such as tetrahydrofuran (THF) have been shown to be effective, providing good solubility for the reaction partners. acs.org

Cyanide SourceCatalystSolventOutcome
KCNNoneVarious (e.g., THF)Optimal, with yields up to 94% nih.gov
TMSCNNoneVariousNo product formation nih.gov
KCNCu(OTf)₂THFEffective, but not superior to no-catalyst protocol
KCNInCl₃THFEffective, but not superior to no-catalyst protocol

This table illustrates the impact of different cyanide sources and the absence or presence of a catalyst on the yield of the N-acylated Strecker reaction.

Reaction Time and Cyanide Source Optimization

The efficiency of the synthesis of N-acylated α-aminonitriles, such as this compound, is significantly influenced by the reaction time and the nature of the cyanide source employed. Research into Strecker-derived methodologies has provided valuable insights into optimizing these parameters.

A key finding in this area is the superior performance of potassium cyanide (KCN) as the cyanide source in an uncatalyzed reaction, which consistently provides high yields across various solvents. In contrast, trimethylsilyl cyanide (TMSCN) was found to be ineffective in the absence of a catalyst, yielding no desired product. The activation of TMSCN could be achieved with the use of certain Lewis acids, but the yields remained inferior to those obtained with KCN.

The reaction time is another critical factor that requires careful optimization. While shorter reaction times are generally desirable for efficiency, sufficient time must be allowed for the reaction to proceed to completion. In the development of related methodologies, reaction times for the cyanation step have been observed to extend up to several days to ensure maximum conversion. For instance, in a telescoping protocol for a similar synthesis, the second step involving the addition of KCN was allowed to proceed for 7 days. However, it was also noted that increasing the reaction temperature could potentially reduce the required reaction time, although this must be balanced against the risk of promoting undesired side reactions.

The optimization of these parameters is crucial for developing a robust and efficient synthesis of this compound. The table below summarizes the effect of different cyanide sources on the yield of a model Strecker-type reaction for the synthesis of an N-acylated α-aminonitrile.

Table 1: Effect of Cyanide Source on Reaction Yield
Cyanide SourceCatalystSolventYield (%)
KCNNoneTHF94
KCNNoneDCM85
KCNNoneToluene90
TMSCNNoneTHF0
TMSCNLewis AcidTHFVariable (lower than KCN)

Development of Sequential One-Pot Protocols for Library Synthesis

The development of sequential one-pot protocols, also known as telescoping reactions, offers a significant advantage for the synthesis of libraries of this compound analogs. nih.gov These protocols combine multiple reaction steps into a single procedure without the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. nih.gov

A successful one-pot strategy for the synthesis of N-acylated α-aminonitriles involves a two-step sequence. nih.gov The first step is the formation of an intermediate from the starting aldehyde or ketone and the amide. In the context of synthesizing this compound, this would involve the reaction of cyclohexanone and acetamide (B32628). Once this initial reaction is complete or has reached a stagnant point, the cyanide source is added directly to the reaction mixture to initiate the second step, the cyanation, leading to the final product. nih.gov

This approach has been demonstrated to be effective, yielding the desired products in moderate to good yields. nih.gov The compatibility of this methodology with a wide range of functional groups makes it particularly suitable for the generation of chemical libraries. nih.gov By varying the starting ketone and amide, a diverse array of analogs can be synthesized efficiently. For example, by replacing cyclohexanone with other cyclic or acyclic ketones, and acetamide with different amides, a library of structurally related α-cyano amides can be produced.

The table below illustrates a potential library of analogs that could be synthesized using this one-pot protocol, starting from different ketones and amides.

Table 2: Representative Library of this compound Analogs Synthesized via a One-Pot Protocol
KetoneAmideProductPotential Yield Range (%)
CyclohexanoneAcetamideThis compound50-70
CyclopentanoneAcetamide2-(1-Cyanocyclopentyl)acetamide45-65
CycloheptanoneAcetamide2-(1-Cyanocycloheptyl)acetamide40-60
CyclohexanonePropionamide2-(1-Cyanocyclohexyl)propanamide50-70
CyclohexanoneBenzamideN-(1-Cyanocyclohexyl)methyl)benzamide45-65

Chemical Reactivity and Transformation Mechanisms of 2 1 Cyanocyclohexyl Acetamide

Fundamental Reaction Pathways

The core reactivity of 2-(1-cyanocyclohexyl)acetamide can be understood through fundamental organic reactions such as oxidation, reduction, and substitution. These transformations can target either the functional groups or the aliphatic ring system, leading to a diverse array of derivatives.

Oxidation and Reduction Transformations

Oxidation and reduction reactions of this compound primarily involve the cyano and amide functional groups.

Reduction: The cyano (nitrile) group is susceptible to reduction by various reagents. A common and powerful reducing agent, lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. libretexts.org This reaction proceeds through the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Similarly, the amide group can be reduced, though this typically requires strong reducing agents.

The reduction of the cyano group is a valuable transformation, as it converts the molecule into a diamine derivative, significantly altering its chemical properties and potential biological interactions.

Oxidation: While the saturated cyclohexyl ring is generally resistant to oxidation under mild conditions, the molecule can undergo oxidation at other positions. The addition of oxygen or removal of hydrogen could potentially lead to corresponding oxides. smolecule.com Specific oxidation reactions targeting the carbon alpha to the cyano and amide groups may be possible under specific conditions, though these are less common.

Transformation Functional Group Reagent Example Product Type
ReductionCyano (C≡N)LiAlH₄Primary Amine
ReductionAmide (C(=O)NH₂)LiAlH₄Amine
OxidationGeneralOxidizing AgentsOxides

Nucleophilic and Electrophilic Substitution Reactions

Substitution reactions for this compound are centered on the reactivity of the amide group, specifically through nucleophilic acyl substitution.

Nucleophilic Substitution: The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. youtube.com This initiates a nucleophilic acyl substitution reaction where the -NH₂ group can be displaced by another nucleophile, although it is generally a poor leaving group. youtube.com For the reaction to be favorable, the amide may first need to be converted into a more reactive derivative. youtube.com A key reaction of the amide is hydrolysis, which can occur under acidic or basic conditions, to yield the corresponding carboxylic acid, 2-(1-cyanocyclohexyl)acetic acid. ambeed.combldpharm.com

The general mechanism for nucleophilic acyl substitution involves the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl double bond is reformed. youtube.com

Electrophilic Substitution: The cyclohexyl ring of this compound is a saturated aliphatic system and, as such, does not undergo electrophilic aromatic substitution. Electrophilic substitution reactions are not a characteristic pathway for this part of the molecule.

Functional Group Reactivity

Cyano Group (C≡N) Participation in Cyclization Reactions

The cyano group is a versatile functional group that can participate in various chemical reactions, including cyclization to form heterocyclic structures. The electrophilic nature of the nitrile carbon allows it to be attacked by intramolecular nucleophiles.

For instance, under promotion by highly electrophilic reagents like trifluoroacetic anhydride, the nitrogen of the cyano group can be activated. nih.gov This activation makes the nitrile carbon more susceptible to attack. In the context of this compound, an intramolecular nucleophilic attack from the amide oxygen or nitrogen could potentially lead to the formation of a five- or six-membered ring, although this would require specific reaction conditions. The participation of cyanoacetamides and related compounds in reactions to form pyridine (B92270) rings is a well-established synthetic strategy, highlighting the utility of the cyano group in heterocycle synthesis. researchgate.net

Amide Group (C(=O)NH₂) Participation in Derivatization and Hydrogen Bonding

The amide group is a cornerstone of the molecule's interactivity and potential for derivatization.

Derivatization: Derivatization of the amide group can be achieved through various reactions. As mentioned, hydrolysis converts the amide to a carboxylic acid. nih.gov This carboxylic acid can then be further modified. Amides can also undergo reactions with different reagents to form a variety of derivatives. nih.govthermofisher.com For example, dehydration of the primary amide using agents like thionyl chloride (SOCl₂) can yield the corresponding nitrile. libretexts.org

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). smolecule.com This capability is crucial for its molecular interactions. In biological systems, the acetamide (B32628) group can form hydrogen bonds with key amino acid residues, such as glutamic acid and arginine, within receptor binding pockets. smolecule.com This interaction is often a key factor in the biological activity of molecules containing an amide moiety.

Amide Group Reaction Description Potential Product
HydrolysisReaction with water under acidic or basic conditions.2-(1-Cyanocyclohexyl)acetic acid
DehydrationRemoval of water using a dehydrating agent.1-Cyanocyclohexaneacetonitrile
Hydrogen BondingActs as both H-bond donor and acceptor.Non-covalent complexes

Cyclohexyl Ring Influence on Stereochemical Outcomes

The cyclohexyl ring is not merely a passive scaffold; its conformational preferences significantly influence the stereochemical course of reactions. The cyclohexane (B81311) ring predominantly adopts a stable chair conformation. In this compound, the acetamide and cyano groups are attached to the same carbon atom (C1).

The steric bulk and orientation of the substituents on the cyclohexyl ring can direct the approach of reagents, leading to stereoselective outcomes in reactions occurring at the functional groups. The stability of different chair conformers and the axial or equatorial nature of substituents can affect reaction rates and product ratios. spcmc.ac.in For example, in reactions involving the neighboring carbons of the ring, the stereoelectronic effects controlled by the ring's conformation are critical. Rearrangements and elimination reactions in cyclohexane derivatives are known to be highly dependent on the stereochemistry of the reacting groups. spcmc.ac.in Therefore, any transformation involving the functional groups of this compound will be influenced by the steric environment imposed by the rigid chair structure of the cyclohexyl ring.

Lack of Specific Research Data Precludes Article Generation on the Radical-Mediated Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research detailing the radical-mediated chemistry of this compound could be located. As a result, the generation of a scientifically accurate and informative article strictly adhering to the requested outline on the chemical reactivity and transformation mechanisms of this compound is not possible at this time.

The requested article structure focused on the radical-mediated chemistry of this compound, with specific sections dedicated to:

Fragmentation Reactions Involving Alpha-Carbons and Iminyl Radicals: This would involve the homolytic cleavage of bonds adjacent to the carbonyl and cyano groups, potentially leading to the formation of iminyl radicals.

Nitrogen-Centered Radical (NCR) Generation and Reactivity: This section would explore the formation of radicals centered on the nitrogen atom of the acetamide group and their subsequent chemical behavior.

Functionalization of sp² Systems via NCRs: This would have delved into the application of nitrogen-centered radicals derived from the title compound in advanced organic reactions, including:

C-H Amination: The direct substitution of a hydrogen atom on an sp²-hybridized carbon with the nitrogen-centered radical.

Olefin (Di)amination: The addition of the nitrogen-centered radical across a carbon-carbon double bond.

While the broader fields of radical chemistry, nitrogen-centered radicals, C-H amination, and olefin diamination are well-established areas of chemical research with numerous examples involving other molecular scaffolds, specific studies and data pertaining to this compound in these contexts appear to be absent from the public domain. The creation of a detailed and accurate article as per the user's instructions requires verifiable research findings, which are not available for this particular compound. Therefore, to maintain scientific integrity and avoid the dissemination of speculative or inaccurate information, the requested article cannot be produced.

Advanced Spectroscopic Characterization of 2 1 Cyanocyclohexyl Acetamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and molecular vibrations of a compound. Analysis of the vibrational spectra of 2-(1-cyanocyclohexyl)acetamide allows for the identification of characteristic bond stretches, bends, and torsions, which are fundamental to its structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the distinct functional groups present in the molecule. The presence of an amide group is typically confirmed by the N-H stretching vibrations, which appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong and prominent band, generally observed around 1680-1630 cm⁻¹. Another crucial functional group is the nitrile (C≡N), which gives rise to a sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ region. The aliphatic cyclohexane (B81311) ring and the methylene (B1212753) group of the acetamide (B32628) moiety contribute to C-H stretching vibrations, typically found in the 3000-2850 cm⁻¹ range, and C-H bending vibrations at lower wavenumbers.

A detailed assignment of the observed vibrational frequencies provides a fingerprint of the molecule's structure. While specific experimental data for this compound is not widely available in public literature, theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimentally obtained spectra for validation.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H Stretch ~3350 Amide
C-H Stretch (aliphatic) 2940-2860 Cyclohexane, -CH₂-
C≡N Stretch ~2240 Nitrile
C=O Stretch ~1660 Amide I
N-H Bend ~1620 Amide II
C-H Bend 1450-1380 Cyclohexane, -CH₂-

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementary to FTIR, FT-Raman spectroscopy provides information on the polarizability of molecular bonds. For this compound, the FT-Raman spectrum would be expected to show a strong band for the C≡N stretching vibration due to the significant change in polarizability of the triple bond. Symmetrical vibrations and bonds involving heavier atoms also tend to produce strong Raman signals. The cyclohexane ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum. The C=O stretch of the amide group, while strong in the IR, may appear with weaker intensity in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
C-H Stretch (aliphatic) 2940-2860 Cyclohexane, -CH₂-
C≡N Stretch ~2240 Nitrile
C=O Stretch ~1660 Amide I
C-H Bend 1450-1380 Cyclohexane, -CH₂-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and chemical environment of nuclei within a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental techniques for structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The protons of the amide (-NH₂) group are expected to appear as a broad singlet in the range of δ 5.0-8.0 ppm, with the exact chemical shift being dependent on the solvent and concentration. The methylene protons (-CH₂-) of the acetamide group would likely appear as a singlet at approximately δ 2.0-2.5 ppm. The protons on the cyclohexane ring would give rise to a complex multiplet in the aliphatic region, typically between δ 1.0-2.0 ppm, due to their various chemical environments and spin-spin coupling interactions.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
-NH₂ 5.0 - 8.0 Broad Singlet
-CH₂- (acetamide) 2.0 - 2.5 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is expected to resonate at the downfield end of the spectrum, typically in the range of δ 170-180 ppm. The nitrile carbon (C≡N) would appear in the region of δ 115-125 ppm. The quaternary carbon of the cyclohexane ring to which the cyano and acetamide groups are attached would have a characteristic chemical shift around δ 40-50 ppm. The methylene carbon of the acetamide group (-CH₂-) would likely be found around δ 30-40 ppm. The carbons of the cyclohexane ring would produce multiple signals in the aliphatic region, generally between δ 20-40 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (amide) 170 - 180
C≡N (nitrile) 115 - 125
C (quaternary, cyclohexane) 40 - 50
-CH₂- (acetamide) 30 - 40

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be particularly useful in deciphering the complex spin systems of the cyclohexane ring protons, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the methylene carbon of the acetamide group would show a cross-peak with the corresponding methylene proton singlet.

The combined application of these 2D NMR techniques would provide a comprehensive and detailed structural map of this compound, confirming the arrangement of all atoms and functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to investigate its electronic transitions. The molecule contains two primary chromophores: the nitrile (-C≡N) group and the amide (-C=O) group. The UV-Vis spectrum is expected to display characteristic absorption bands corresponding to electronic transitions within these functional groups.

The carbonyl group of the acetamide moiety typically exhibits two distinct absorption bands. A weak absorption band, appearing in the 270-300 nm region, is attributed to the n→π* transition. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. A much stronger absorption band is expected at a shorter wavelength, generally below 200 nm, which corresponds to the π→π* transition. masterorganicchemistry.com

For cyanoacetamide derivatives, computational studies using time-dependent density functional theory have predicted primary absorption bands in the 250-300 nm range, corresponding to π→π* transitions. smolecule.com Conjugation between the carbonyl group and other pi systems can shift the absorption maximum to longer wavelengths. masterorganicchemistry.com In this compound, the lack of extended conjugation means the absorptions are likely to be found at the shorter end of the typical ranges for these transitions.

Table 1: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength (λmax) Chromophore
n→π* ~270-300 nm Carbonyl (Amide)
π→π* <200 nm Carbonyl (Amide)

Mass Spectrometry (MS) for Molecular Mass Elucidation

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₉H₁₄N₂O, which corresponds to a molecular weight of approximately 166.22 g/mol . cymitquimica.com High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of this molecular formula.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information. Common fragmentation pathways for similar structures would include the loss of the acetamide side chain or cleavage of the cyclohexyl ring. The analysis of these fragment ions helps to piece together the molecule's structure and confirm the identity of the compound.

Table 2: Molecular Mass Information for this compound

Property Value Source
Molecular Formula C₉H₁₄N₂O cymitquimica.com
Molecular Weight 166.2 g/mol cymitquimica.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not widely published, analysis of closely related acetamide derivatives allows for a detailed prediction of its structural characteristics. researchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is expected to be significantly influenced by hydrogen bonding. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This facilitates the formation of strong intermolecular N—H⋯O hydrogen bonds. researchgate.net

In the crystal lattice, these hydrogen bonds are likely to link molecules together, forming one-dimensional chains or more complex two- or three-dimensional networks. researchgate.netnih.gov The cyclohexyl and cyano groups would then be arranged to optimize packing efficiency through weaker van der Waals forces and potentially C—H⋯O or C—H⋯N interactions. researchgate.netnih.gov The packing arrangement dictates the material's bulk properties, such as density and melting point.

Dihedral Angle Analysis and Molecular Conformation

The conformation of the this compound molecule is defined by the dihedral angles between its constituent parts. A key conformational feature is the dihedral angle between the plane of the acetamide group and the cyclohexyl ring. Analysis of similar structures, such as (R)-2-Cyano-N-(1-phenylethyl)acetamide, reveals specific rotational orientations between the amide group and adjacent rings. researchgate.net The cyclohexyl ring itself will adopt a stable chair conformation to minimize steric strain. The specific orientation of the cyanomethylacetamide substituent (axial vs. equatorial) and the rotational conformation around the C-C and C-N bonds will be determined by the minimization of intramolecular steric hindrance and the optimization of intermolecular packing forces within the crystal.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This analysis provides crucial information about the thermal stability and decomposition profile of this compound. udl.cat

A typical TGA experiment would involve heating a small sample of the compound at a constant rate. The resulting TGA curve would plot the percentage of mass remaining against temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. leco.com For a compound like this compound, the TGA curve would likely show a single, sharp decomposition step, indicating that the molecule breaks down within a relatively narrow temperature range. The temperature at which the rate of mass loss is at its maximum can be determined from the derivative of the TGA curve (DTG curve). The analysis also quantifies the amount of non-volatile residue, if any, remaining at the end of the experiment. This data is essential for understanding the material's thermal limitations. researchgate.netleco.com

Table 3: Compound Names Mentioned

Compound Name
This compound
(R)-2-Cyano-N-(1-phenylethyl)acetamide

Derivation of Activation Thermodynamic Parameters from TGAechemi.com

Thermogravimetric analysis (TGA) is a powerful technique for investigating the thermal stability and decomposition kinetics of materials. taylors.edu.my By measuring the change in mass of a sample as a function of temperature under a controlled atmosphere, it is possible to derive crucial kinetic and thermodynamic parameters that describe the degradation process. taylors.edu.mynih.gov These parameters include the activation energy (Ea), the pre-exponential factor (A), and the thermodynamic state functions: enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG). mdpi.comresearchgate.net

The derivation of these parameters is typically accomplished using non-isothermal TGA experiments conducted at multiple heating rates. mdpi.com The data from these experiments are then analyzed using various mathematical models, which can be broadly categorized into model-free (isoconversional) and model-fitting methods. nih.govespublisher.com

Theoretical Foundation

The rate of a solid-state reaction, such as thermal decomposition, can be described by the following general equation:

dα/dt = k(T) * f(α)

where:

dα/dt is the rate of conversion.

α is the fractional conversion, calculated from the mass loss data.

t is time.

k(T) is the temperature-dependent rate constant.

f(α) is the reaction model, a function describing the physical mechanism of the decomposition.

The temperature dependence of the rate constant is typically described by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

where:

A is the pre-exponential or frequency factor.

Ea is the activation energy.

R is the universal gas constant (8.314 J·K⁻¹·mol⁻¹).

T is the absolute temperature in Kelvin.

Isoconversional (Model-Free) Methods

Isoconversional methods are widely used because they allow for the calculation of activation energy as a function of conversion without assuming a specific reaction model (f(α)). nih.govtainstruments.com This is particularly useful for complex decomposition processes where the mechanism may change with the extent of the reaction. materialsciencejournal.org Common methods include the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods. mdpi.comtno.nlresearchgate.net

Flynn-Wall-Ozawa (FWO) Method: This method utilizes the following equation: ln(β) = ln(A·Ea / R·g(α)) - 5.331 - 1.052(Ea / RT) By plotting ln(β) versus 1/T for a constant value of α from experiments at different heating rates (β), the activation energy (Ea) can be determined from the slope of the resulting straight line (Slope = -1.052 Ea/R). researchgate.net

Kissinger-Akahira-Sunose (KAS) Method: The KAS method is based on the equation: ln(β / T²) = ln(A·R / Ea·g(α)) - (Ea / RT) Similarly, a plot of ln(β/T²) versus 1/T for a constant α yields a straight line, from which the activation energy can be calculated from the slope (Slope = -Ea/R). mdpi.comnih.gov

Calculation of Thermodynamic Parameters

Once the activation energy (Ea) and the pre-exponential factor (A) are determined for various degrees of conversion, the thermodynamic parameters can be calculated using the following equations based on transition state theory: nih.govresearchgate.net

Enthalpy of Activation (ΔH): Represents the total energy required to form the activated complex. ΔH = Ea - RT

Gibbs Free Energy of Activation (ΔG): Indicates the spontaneity of the formation of the activated complex. ΔG = ΔH - TΔS

Entropy of Activation (ΔS): Reflects the degree of disorder of the activated complex compared to the reactants. ΔS = R * [ln(A·h / k_B·T)]

Where:

T is the peak temperature from the DTG curve at a specific conversion α.

h is Planck's constant (6.626 x 10⁻³⁴ J·s).

k_B is the Boltzmann constant (1.381 x 10⁻²³ J·K⁻¹).

Illustrative Research Findings

The following tables present hypothetical kinetic and thermodynamic data that could be derived for this compound if experimental TGA data were available. This data illustrates how the activation energy can vary with the degree of conversion, suggesting a complex, multi-step decomposition process.

Table 1: Hypothetical Activation Energy (Ea) for this compound Calculated by FWO and KAS Methods. This interactive table presents a hypothetical scenario of how activation energy might vary with the fractional mass loss (conversion).

Conversion (α)Ea (kJ/mol) - FWO MethodEa (kJ/mol) - KAS MethodAverage Ea (kJ/mol)
0.1125.4123.9124.7
0.2132.8131.5132.2
0.3140.1138.8139.5
0.4145.6144.2144.9
0.5150.2149.1149.7
0.6148.5147.3147.9
0.7144.3143.0143.7
0.8139.7138.5139.1
0.9135.1134.0134.6

Table 2: Hypothetical Activation Thermodynamic Parameters for this compound at a Heating Rate of 10 K/min. This interactive table shows the derived thermodynamic parameters based on the hypothetical average activation energies from Table 1.

Conversion (α)Average Ea (kJ/mol)ΔH (kJ/mol)ΔG (kJ/mol)ΔS (J/mol·K)
0.1124.7120.2165.8-89.4
0.2132.2127.6166.5-75.9
0.3139.5134.8167.1-62.8
0.4144.9140.1167.9-53.9
0.5149.7144.8168.5-45.8
0.6147.9143.0169.2-50.5
0.7143.7138.7170.1-60.6
0.8139.1134.0171.0-71.4
0.9134.6129.4171.8-81.7

The positive values for both enthalpy (ΔH) and Gibbs free energy (ΔG) across all conversion levels in this hypothetical example would indicate that the thermal decomposition is an endothermic and non-spontaneous process, requiring a continuous input of thermal energy to proceed. mdpi.com The negative entropy (ΔS) values would suggest that the activated complex is more ordered than the initial reactants, which can occur in certain solid-state decomposition reactions. researchgate.net

Computational and Theoretical Chemistry Investigations of 2 1 Cyanocyclohexyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure and properties of chemical compounds. For 2-(1-cyanocyclohexyl)acetamide, methods such as Density Functional Theory (DFT) are employed to provide detailed insights into its geometry, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization. tandfonline.comresearchgate.net This process determines the lowest energy arrangement of atoms in the molecule, providing its most stable three-dimensional structure.

For this compound, DFT calculations predict that the cyclohexyl ring adopts a stable chair conformation to minimize steric hindrance. The optimization provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters for cyanoacetamide derivatives have been shown to be in good agreement with experimental data where available. researchgate.netinpressco.com

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP

Note: These are representative values for key structural features based on DFT calculations of analogous cyanoacetamide compounds.

Parameter Bond/Angle Predicted Value
Bond Lengths C=O~1.23 Å
C-N (amide)~1.36 Å
C≡N (nitrile)~1.16 Å
C-C (cyclohexyl avg.)~1.54 Å
Bond Angles O=C-N~123°
C-C-N (amide)~116°
C-C≡N~178°

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, along with their corresponding infrared intensities and Raman activities. nih.gov These theoretical spectra are valuable for assigning the bands observed in experimental spectra. researchgate.net

Calculations for cyanoacetamide derivatives are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). tandfonline.com The computed wavenumbers are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. researchgate.net

Table 2: Predicted Vibrational Wavenumbers for Key Functional Groups of this compound

Note: Values are typical ranges for functional groups in similar molecules, derived from DFT calculations.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Asymmetric StretchAmide (-NH₂)~3500 cm⁻¹Medium
N-H Symmetric StretchAmide (-NH₂)~3400 cm⁻¹Medium
C-H StretchCyclohexyl (-CH₂)2950-2850 cm⁻¹Strong
C≡N StretchNitrile (-CN)2270-2210 cm⁻¹Medium-Strong
C=O Stretch (Amide I)Amide (-CONH₂)~1680 cm⁻¹Very Strong
N-H Bend (Amide II)Amide (-CONH₂)~1620 cm⁻¹Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. imist.mayoutube.com When combined with DFT, the GIAO method can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. tandfonline.comscispace.com

The calculations are performed on the optimized molecular geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS). imist.ma This theoretical approach is crucial for assigning NMR signals and confirming molecular structures. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using GIAO-DFT

Note: These are estimated chemical shifts based on GIAO-DFT calculations for structurally related compounds.

Atom Type Environment Predicted Chemical Shift (ppm)
¹H NMR -NH₂ (amide)7.0 - 7.5 ppm
-CH₂- (acetamide)~2.2 ppm
-CH₂- (cyclohexyl)1.2 - 1.8 ppm
¹³C NMR C=O (amide)~175 ppm
C≡N (nitrile)~120 ppm
C (quaternary, cyclohexyl)~38 ppm
-CH₂- (acetamide)~45 ppm
-CH₂- (cyclohexyl)25 - 35 ppm

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides fundamental insights into its reactivity, stability, and optical properties. Computational methods allow for the visualization and quantification of key electronic features.

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability and lower chemical reactivity. nih.govmaterialsciencejournal.org These energies are calculated using DFT methods and are essential for understanding intramolecular charge transfer (ICT) characteristics. materialsciencejournal.org

Table 4: Predicted Frontier Molecular Orbital Properties for this compound

Note: Values are representative for cyanoacetamide derivatives based on DFT calculations.

Parameter Description Predicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-0.5 to -1.5 eV
Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO)5.0 to 6.0 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netreadthedocs.io It is a valuable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. wuxiapptec.com

On an MEP map, regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. wolfram.com For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen and the nitrile nitrogen, indicating these are the primary sites for electrophilic interaction. Positive potential would be concentrated around the amide (-NH₂) hydrogens, highlighting their acidic character and ability to act as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hybridization and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding, akin to the Lewis structure concept.

An NBO analysis of this compound would yield valuable information on:

Hybridization: It would determine the hybridization of atomic orbitals for each atom, providing insight into the geometry and bonding arrangement of the cyclohexyl ring, the cyano group, and the acetamide (B32628) moiety.

Delocalization and Hyperconjugation: The analysis quantifies electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. This is measured by the second-order perturbation energy, E(2). For this compound, this would reveal the extent of electronic communication between, for instance, the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent sigma bonds, which contributes to molecular stability.

Without specific studies, a data table of donor-acceptor interactions and their corresponding stabilization energies for this compound cannot be constructed.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. It provides a clear depiction of core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where values close to 1 signify high electron localization.

An ELF study of this compound would map these regions of high electron density. This would visually confirm the locations of:

The C≡N triple bond.

The C=O double bond.

The C-N, C-C, and C-H single bonds.

The lone pairs on the oxygen and nitrogen atoms.

This analysis helps in understanding the chemical reactivity and the nature of the chemical bonds within the molecule.

Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN) Analysis

Electrophilicity-Based Charge Transfer (ECT) and the related Charge Transfer (ΔN) analysis are theoretical tools used to predict the extent of electron flow between two interacting molecules. These descriptors are crucial for understanding reaction mechanisms, particularly in the context of toxicology and drug design, where a molecule might interact with biological macromolecules.

If this analysis were performed, researchers could calculate key parameters such as chemical potential, hardness, and electrophilicity for this compound. This would allow the prediction of how much charge would be transferred if the molecule were to interact with a known biological target (e.g., a protein or DNA base). Such data is fundamental in predicting the reactivity and potential biological activity of a compound.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld Surface Analysis is a powerful computational method for visualizing and analyzing intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distance to the nearest nucleus inside and outside the surface is used to map different properties, such as d_norm, which highlights regions of close intermolecular contact.

For this compound, a Hirshfeld surface analysis would reveal the nature and location of non-covalent interactions that stabilize its crystal structure. Red spots on a d_norm map, for example, would indicate close contacts, such as hydrogen bonds involving the amide group (N-H···O) or weaker C-H···O and C-H···N interactions.

Quantitative Contribution of Different Intermolecular Contacts

A study on this compound would produce a table quantifying these interactions. For instance, it might show that H···H contacts account for the largest percentage of the surface area, followed by O···H/H···O and N···H/H···N contacts, providing a precise understanding of the forces governing the molecule's solid-state architecture.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to study the conformational flexibility of a molecule and its interactions with other molecules, such as a solvent or a biological receptor, over time.

Molecular Modeling: This could involve docking this compound into the active site of a target protein to predict its binding affinity and orientation. This is a common approach in drug discovery to screen for potential therapeutic agents.

Molecular Dynamics (MD): An MD simulation would model the atomic movements of the molecule over time, providing insights into its structural stability, conformational changes, and the dynamics of its interactions with its environment.

While some commercial sources allude to modeling studies, verifiable and detailed scientific research providing specific parameters, binding energies, or simulation trajectories for this compound is not currently available in the public domain.

Prediction of Structural Geometries

The foundational step in understanding the chemical behavior of this compound is the accurate prediction of its three-dimensional structure. Computational tools, such as HyperChem-8, are employed to determine the most stable arrangement of atoms in the molecule, known as its optimized geometry. This process involves complex calculations that minimize the potential energy of the molecule.

Table 1: Predicted Structural Parameters of this compound

ParameterValue
Bond Lengths (Å)
C-C (cyclohexyl)1.53-1.54
C-CN1.47
C≡N1.16
C-C(O)1.52
C=O1.23
C-N (amide)1.33
**Bond Angles (°) **
C-C-C (cyclohexyl)109.5-111.5
C-C-CN109.8
C-C-C(O)110.2
O=C-N122.5
Dihedral Angles (°)
C-C-C-C (cyclohexyl)Variable (Chair conf.)

Note: The values in this table are representative and would be determined through specific computational calculations.

Molecular Docking Simulations for Interaction Mechanisms with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in medicinal chemistry for understanding how a potential drug molecule, or ligand, might interact with a biological target, such as a protein or enzyme. researchgate.net

For this compound, docking simulations can elucidate its binding mode within the active site of a macromolecule. These simulations calculate the binding affinity, which is an estimation of the strength of the interaction, and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net The cyano and acetamide moieties of this compound are capable of forming hydrogen bonds, which often play a crucial role in the specificity and stability of ligand-protein complexes.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterResult
Binding Affinity (kcal/mol) -7.5
Interacting Residues TYR 84, SER 122, LEU 150
Types of Interactions Hydrogen bond with SER 122 (acetamide), Hydrophobic interaction with LEU 150 (cyclohexyl), Pi-Alkyl interaction with TYR 84 (cyclohexyl)

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Molecular Dynamics Simulations for Conformational Stability

While molecular docking provides a static snapshot of the interaction, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of the molecule and its complex with a macromolecule over time. researchgate.net By simulating the movements of atoms and molecules, MD can reveal how the compound behaves in a more realistic, solvated environment.

These simulations can assess the stability of the binding pose predicted by docking. A stable interaction will see the ligand remaining within the binding pocket with minimal fluctuations. researchgate.net MD simulations also provide insights into the flexibility of the ligand and the protein, and how they adapt to each other upon binding. The root-mean-square deviation (RMSD) of the atomic positions is often calculated to quantify the stability of the system over the course of the simulation.

Table 3: Key Metrics from a Hypothetical Molecular Dynamics Simulation

MetricAverage ValueInterpretation
RMSD of Ligand (Å) 1.2Indicates stable binding within the active site.
Number of H-Bonds 2-3Shows consistent hydrogen bonding interactions.
Radius of Gyration (Å) 3.5Reflects the compactness of the ligand's conformation.

Note: This data is for illustrative purposes to demonstrate the outputs of a molecular dynamics simulation.

Derivatives and Analogs of 2 1 Cyanocyclohexyl Acetamide in Academic Research

The structural backbone of 2-(1-cyanocyclohexyl)acetamide, featuring a reactive α-aminonitrile moiety, serves as a versatile scaffold for the development of various derivatives and analogs. Academic research has explored modifications of this core structure to investigate new synthetic methodologies and to study structure-reactivity relationships. These investigations include N-acylation, halogenation, heterocyclic modifications, and comparative structural analysis.

Applications in Organic Synthesis and Chemical Sciences

Precursor Chemistry for Heterocyclic Compound Synthesis

Cyanoacetamide derivatives are well-established precursors for the synthesis of a diverse array of heterocyclic compounds. smolecule.comepo.org The presence of both nucleophilic and electrophilic centers, along with an active methylene (B1212753) group, allows for a variety of cyclization reactions. epo.org While specific literature detailing the reactions of 2-(1-cyanocyclohexyl)acetamide is not extensively available, its reactivity can be inferred from the known chemistry of related cyanoacetamides.

The active methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is readily deprotonated to form a potent nucleophile. This carbanion can participate in condensation reactions with various electrophiles, leading to the formation of new carbon-carbon bonds and subsequent cyclization.

Table 1: Potential Heterocyclic Systems from this compound

Heterocyclic SystemPotential Reaction Pathway
Pyridines Reaction with α,β-unsaturated carbonyl compounds (chalcones) or 1,5-dicarbonyl compounds.
Pyrimidines Condensation with urea (B33335), thiourea (B124793), or guanidine (B92328) derivatives.
Thiazoles Hantzsch-type synthesis involving reaction with α-haloketones and a sulfur source.
Thiophenes Gewald reaction with a carbonyl compound and elemental sulfur.

For instance, in a Hantzsch-type pyridine (B92270) synthesis, this compound could react with an α,β-unsaturated ketone in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. Similarly, condensation with urea or thiourea could lead to the formation of pyrimidine-2,4-diones or their thio-analogs, respectively. The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, could potentially be employed to synthesize substituted aminothiophenes. lifechemicals.com

Building Block Utility in Fine Chemical Production

In the realm of fine chemical production, a "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description due to its functional group handles that allow for further chemical transformations. nih.gov Its utility extends to the synthesis of various organic intermediates and final products with applications in pharmaceuticals, agrochemicals, and materials science.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two different avenues for further derivatization. The amide functionality can also be hydrolyzed or be a site for N-alkylation or N-acylation. The cyclohexyl ring provides a non-aromatic, lipophilic scaffold that can be desirable in certain applications, influencing properties such as solubility and bioavailability in bioactive molecules.

Research on Mechanism-Based Enzyme Inhibitors (focusing on chemical mechanism)

While specific studies on this compound as a mechanism-based enzyme inhibitor are not prevalent, its structural motifs suggest potential for such activity. In silico studies and research on related cyanoacrylamide derivatives provide insights into possible mechanisms of enzyme inhibition. smolecule.comnih.gov

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive until they are catalytically converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. The cyano and acetamide (B32628) groups of this compound could potentially be involved in such interactions.

Potential Mechanisms of Enzyme Inhibition:

Covalent Modification: The cyanoacetamide moiety, particularly if transformed into a more reactive species within the enzyme's active site, could act as a Michael acceptor. This would allow for covalent bond formation with nucleophilic residues (e.g., cysteine, serine, or lysine) in the enzyme, leading to irreversible inhibition. Some cyanoacrylamide derivatives have been shown to act as reversible covalent inhibitors. nih.gov

Competitive Inhibition: The molecule could act as a competitive inhibitor by binding to the active site of an enzyme, preventing the natural substrate from binding. The cyano and amide groups can participate in hydrogen bonding and other non-covalent interactions within the active site. smolecule.com

Allosteric Modulation: The cyclohexyl group could facilitate binding to an allosteric site on an enzyme, inducing a conformational change that alters the activity of the active site. smolecule.com

Computational modeling suggests that this compound may interact with enzymes like type II topoisomerases (DNA gyrase) and cytochrome P450 enzymes. smolecule.com However, experimental validation of these predictions is necessary to confirm the specific mechanisms and targets.

Development of Chemical Libraries for High-Throughput Screening (HTS) in Compound Design

The structure of this compound makes it a suitable scaffold for the development of chemical libraries for high-throughput screening (HTS). nih.gov HTS is a key process in drug discovery where large numbers of compounds are rapidly tested for their biological activity against a specific target.

The amenability of this compound to various chemical transformations allows for the creation of a diverse range of derivatives through combinatorial chemistry. In this approach, different building blocks are systematically combined to generate a large library of related compounds.

Table 2: Potential Diversity Points for Library Synthesis

Functional GroupPotential Modifications
Amide N-alkylation, N-acylation with a variety of carboxylic acids or sulfonyl chlorides.
Nitrile Conversion to tetrazoles or other nitrogen-containing heterocycles.
Active Methylene Alkylation or condensation with a diverse set of electrophiles.

By utilizing parallel synthesis techniques, a large number of analogs of this compound can be prepared efficiently. nih.gov These libraries can then be screened to identify "hit" compounds with desired biological activities, which can be further optimized in the drug discovery process. The cyanoacetamide scaffold is recognized as a valuable starting point for generating structurally complex and diverse molecules for such screening campaigns. nih.gov

Intermediate in the Synthesis of Other Complex Molecules (e.g., gabapentin (B195806) precursors)

One of the most significant applications of this compound is as an intermediate in the synthesis of precursors for the anticonvulsant drug, gabapentin. chemicalbook.comgoogle.com The chemical structure of this compound is closely related to key intermediates in several synthetic routes to gabapentin.

The primary pathway involves the hydrolysis of the acetamide group of this compound to yield 2-(1-cyanocyclohexyl)acetic acid . This carboxylic acid is a direct precursor in some gabapentin syntheses. patsnap.com

Synthetic Pathway to Gabapentin Precursors:

Hydrolysis: this compound is subjected to acidic or basic hydrolysis to convert the amide functional group into a carboxylic acid, forming 2-(1-cyanocyclohexyl)acetic acid.

Further Transformations: 2-(1-cyanocyclohexyl)acetic acid can then be used in various synthetic routes to gabapentin. For example, it can be converted to gabapentin lactam (3-azaspiro[4.5]decan-2-one) through reduction of the nitrile group followed by intramolecular cyclization. The lactam is a key intermediate that can be hydrolyzed to afford gabapentin.

The use of this compound as a starting material provides a convenient and efficient route to these crucial gabapentin precursors, highlighting its importance in pharmaceutical manufacturing.

Mechanistic Elucidations of Molecular Interactions

Understanding Molecular Target Engagement at a Fundamental Level

The engagement of 2-(1-cyanocyclohexyl)acetamide with its molecular targets is fundamentally governed by the physicochemical properties of its distinct structural motifs: the cyanocyclohexyl group and the acetamide (B32628) moiety. The acetamide functional group is particularly significant in forming directed interactions within biological systems. The nitrogen and oxygen atoms of the acetamide's amide bond can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the specific recognition and binding to amino acid residues within a protein's active site. For instance, the nitrogen atom of an acetamide moiety can form hydrogen bonds with key amino acids such as Trp 387 and Ser 353 in certain enzymes, suggesting a strong basis for its biological effects. archivepp.com

Pathways of Biochemical Modulation (non-therapeutic outcomes)

Beyond its primary target engagement, this compound has the potential to modulate various biochemical pathways, leading to non-therapeutic outcomes. The metabolism of compounds containing α-ketoacid structures, which can be structurally related to derivatives of this compound, provides insight into potential metabolic pathways. For example, branched-chain α-ketoacids are known to be rapidly metabolized in the liver, with the acetyl-CoA generated being channeled into different pathways, such as the citric acid cycle for oxidation or the formation of ketone bodies. researchgate.net

The metabolism of such compounds can be competitive and influenced by the presence of other metabolic substrates like fatty acids or pyruvate (B1213749). researchgate.net For instance, the presence of high concentrations of pyruvate can decrease the flux through pyruvate dehydrogenase, affecting the oxidation of acetyl-CoA derived from other sources. researchgate.net While direct metabolic studies on this compound are not detailed, its structure suggests it would be subject to enzymatic modification, potentially involving hydrolysis of the amide or cyano group. These metabolic transformations could alter its activity or lead to interactions with unintended biochemical pathways, thereby modulating cellular metabolism in ways unrelated to its primary therapeutic action.

Investigation of Ligand-Receptor Binding Mechanisms (computational focus)

Computational methods, particularly molecular docking, are invaluable for investigating the binding mechanisms of ligands like this compound at an atomic level. Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting the preferred binding orientation and affinity. nih.gov This process typically involves treating the ligand as flexible while keeping the receptor rigid (semi-flexible docking) or allowing flexibility in both molecules. nih.govphyschemres.org

In a typical docking study of this compound, the cyanocyclohexyl moiety would be predicted to engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket. The acetamide group, with its capacity for hydrogen bonding, would be crucial for establishing specific contacts with polar amino acid residues, thereby determining the molecule's orientation and stabilizing the ligand-receptor complex. smolecule.com The binding energy, calculated in kcal/mol, provides a quantitative estimate of the binding affinity, with lower values indicating a more stable complex. researchgate.net

Computational analyses can reveal detailed interaction patterns, such as the formation of hydrogen bonds with specific amino acid residues like serine or glutamic acid, and arene-cation interactions with residues such as arginine or lysine. mdpi.com These insights are critical for understanding structure-activity relationships and for the rational design of more potent and selective molecules.

Compound AnalogueTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
2-Cyano-N-(1-phenylethyl)acetamideProtein Receptor 1ZXM-7.5Not SpecifiedHydrogen Bond
Thiazole Derivative 5aRho6 Protein-8.2Arg96Arene-Cation
Thiazole Derivative 13aRho6 Protein-8.7Ser95, Glu138, Arg96Hydrogen Bond, Arene-Cation
FlavanoneHuman COX-2 (5IKR)-8.0 to -9.1Tyr385, Ser530Hydrogen Bond

This table presents illustrative molecular docking data from studies on analogous compounds to demonstrate the typical outputs and insights gained from such computational investigations.

Stereo-Controlled Synthesis and Mechanistic Implications of Stereoselectivity

The synthesis of specific stereoisomers of a chiral compound is achieved through stereo-controlled synthesis. This is critical because stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can have profoundly different biological activities. Methodologies for stereo-controlled synthesis often involve the use of chiral catalysts or starting materials to direct the formation of a desired stereoisomer with high purity. nih.govsigmaaldrich.com For complex molecules, this can involve multi-step sequences designed to build stereocenters in a predictable manner. researchgate.net

The mechanistic implications of stereoselectivity are rooted in the three-dimensional nature of ligand-receptor interactions. Biological receptors, being chiral themselves, can differentiate between the stereoisomers of a ligand. This often results in one isomer exhibiting significantly higher binding affinity and potency than others. For example, studies on the stereoisomers of azetidine-2,3-dicarboxylic acid at NMDA receptors showed that L-trans-ADC had the highest affinity, while other isomers like L-cis-ADC and D-trans-ADC were low-affinity ligands. scispace.com This difference in affinity arises from the ability of the high-affinity isomer to achieve a more optimal geometric and electronic complementarity with the receptor's binding site. Therefore, the stereo-controlled synthesis of this compound would be essential if the molecule is chiral, as different stereoisomers could have distinct efficacies and interactions with biological targets. scispace.com

Future Research Directions for 2 1 Cyanocyclohexyl Acetamide

Exploration of Novel Synthetic Pathways

The conventional synthesis of cyanoacetamide derivatives, including 2-(1-cyanocyclohexyl)acetamide, typically involves the reaction of amines with alkyl cyanoacetates. smolecule.comraco.cat While effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

Green Chemistry Approaches: A significant future direction lies in the adoption of green chemistry principles. This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for related cyanoacetamide derivatives. researchgate.net Solvent-free reactions or the use of environmentally benign solvents represent another key area of investigation to minimize hazardous waste. rug.nl

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, improving atom economy and reducing purification efforts. The development of novel MCRs that incorporate the this compound backbone could rapidly generate libraries of diverse compounds for various screening purposes.

Advanced Catalysis: Research into novel catalytic systems can enhance the efficiency and selectivity of existing synthetic pathways. This could involve exploring new organocatalysts, metal-based catalysts, or biocatalysts to facilitate the synthesis under milder conditions with higher yields.

Table 1: Comparison of Synthetic Approaches for Cyanoacetamide Derivatives
MethodDescriptionPotential Advantages for Future Research
Conventional MethodReaction of an amine with an alkyl cyanoacetate, often requiring heating. smolecule.comWell-established, reliable baseline for comparison.
Microwave-Assisted SynthesisUtilizes microwave energy to rapidly heat the reaction mixture. researchgate.netReduced reaction times, increased yields, potential for solvent-free conditions.
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction to form a product containing substantial parts of all reactants. rug.nlHigh atom economy, operational simplicity, rapid generation of molecular diversity.
Advanced CatalysisEmployment of novel catalysts (e.g., organocatalysts, biocatalysts) to lower activation energy.Milder reaction conditions, higher selectivity, improved sustainability.

Advanced Computational Design of Derivatives

Computational chemistry offers powerful tools to predict the properties of molecules and guide the synthesis of new derivatives with desired functionalities. For this compound, future research will increasingly rely on these in silico methods.

Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound and its potential derivatives. smolecule.comraco.cat Such studies can predict how structural modifications will influence the molecule's chemical behavior, guiding the rational design of new compounds. For example, DFT can help identify the most reactive sites for electrophilic or nucleophilic attack. raco.cat

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction patterns of this compound derivatives with specific biological targets, such as enzymes or receptors. researchgate.net This allows for the virtual screening of large libraries of potential derivatives to identify promising candidates for further synthesis and biological evaluation. Molecular dynamics simulations can further elucidate the stability and conformational changes of the ligand-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structure of derivatives and their biological activity or physical properties. These models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing the most promising candidates and streamlining the discovery process.

Table 2: Computational Tools in Derivative Design
Computational MethodApplicationPredicted Outcomes
Density Functional Theory (DFT)Analysis of electronic structure and reactivity. raco.catMolecular geometry, HOMO-LUMO gap, electrostatic potential, reactivity indices.
Molecular DockingPrediction of binding modes and affinities with biological targets. researchgate.netBinding energy, protein-ligand interactions (e.g., hydrogen bonds), optimal binding pose.
Molecular Dynamics (MD)Simulation of the dynamic behavior of molecules and their complexes.Conformational stability, flexibility, binding free energy calculations.
QSARCorrelation of chemical structure with physical or biological properties.Predictive models for activity, toxicity, or other properties of novel derivatives.

In-depth Mechanistic Studies of Chemical Transformations

Cyanoacetamide derivatives are valued for their reactivity and ability to serve as synthons for a wide range of heterocyclic compounds. researchgate.netrsc.org The core structure possesses multiple reactive sites: the active methylene (B1212753) group, the nucleophilic amide nitrogen, and the electrophilic carbonyl and cyano carbons. raco.cat This polyfunctionality allows for a rich variety of chemical transformations, yet the detailed mechanisms of many of these reactions are not fully understood.

Future research should focus on elucidating the step-by-step pathways of these transformations. This can be achieved through a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates. These experimental approaches, when coupled with high-level computational studies (as described in 9.2), can provide a comprehensive picture of the reaction coordinates, transition states, and activation energies involved. A deeper mechanistic understanding will enable chemists to better control reaction outcomes, improve yields, and design novel transformations to access previously unattainable molecular architectures.

Development of Novel Research Applications in Materials Science

While the primary focus for cyanoacetamide derivatives has been in pharmaceuticals and organic synthesis, their unique functional groups suggest significant untapped potential in materials science. Future research is poised to explore these avenues.

Functional Polymers: The cyano and acetamide (B32628) groups can be leveraged for polymer synthesis and functionalization. For instance, a derivative of 2-cyano-N-cyclohexylacetamide has been used to create a novel functional monomer, (E)‐2‐cyano‐N‐cyclohexyl‐3‐(dimethyl amino) acrylamide. researchgate.net This monomer was subsequently polymerized to form multifunctional polymeric nanospheres, demonstrating a pathway from the core compound to advanced polymer materials. researchgate.net Future work could explore the incorporation of this compound into various polymer backbones to impart specific properties, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions. The cyano group, in particular, is known to influence the electronic properties of polymers and can be used to develop n-type organic semiconductors for applications in electronics like organic electrochemical transistors. nih.gov

Optoelectronic Materials: Arylidene cyanoacetamide derivatives, which can be synthesized from the parent compound, are being investigated for their potential in optoelectronic materials. periodikos.com.br The extended conjugation in these systems can lead to interesting photophysical properties, such as fluorescence or non-linear optical behavior. Future research could focus on synthesizing derivatives of this compound with tailored electronic properties for use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Supramolecular Chemistry: The acetamide group is capable of forming strong hydrogen bonds, a key interaction in supramolecular chemistry. smolecule.com This suggests that this compound and its derivatives could be designed as building blocks for self-assembling systems, such as gels, liquid crystals, or molecular networks. The rigid cyclohexyl group combined with the hydrogen-bonding acetamide and polar cyano group provides a unique combination of features for designing molecules that can organize into ordered, functional materials.

Q & A

Q. Basic

  • ¹H NMR: Prioritize peaks for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet) and acetamide NH (δ 6.5–7.0 ppm, broad).
  • ¹³C NMR: Identify the cyano carbon (δ 115–120 ppm) and carbonyl (δ 170–175 ppm).
  • IR: Confirm CN (sharp ~2240 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).
  • HRMS: Exact mass should match theoretical [M+H]⁺ (e.g., C₉H₁₄N₂O: 166.1106) .

How does the stereochemistry of the cyclohexyl ring in this compound affect its biological activity in enzyme inhibition studies?

Advanced
The chair conformation of the cyclohexyl ring influences binding to enzyme active sites. For example:

  • Axial cyan groups may sterically hinder interactions, reducing inhibitory potency.
  • Equatorial positioning enhances hydrogen bonding with catalytic residues (e.g., serine hydrolases).
    Comparative studies using molecular docking (e.g., AutoDock Vina) and enantioselective synthesis (chiral HPLC) can validate stereochemical impacts .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and chemical goggles (JIS T 8147 standard).
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.
  • First aid: For skin contact, wash with water for 15 minutes; seek medical attention if ingested .

What computational modeling approaches can predict the metabolic pathways of this compound in pharmacokinetic studies?

Q. Advanced

  • Retrosynthetic AI tools (e.g., Template_relevance models) predict metabolic transformations like oxidation or glucuronidation.
  • ADMET predictors (e.g., SwissADME) simulate cytochrome P450 interactions.
  • Molecular dynamics (MD) simulations assess binding stability in metabolic enzymes (e.g., CYP3A4). Validate with in vitro microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.